1-Phenylethyl benzodithioate

RAFT polymerization thermal stability dithiobenzoate decomposition

1-Phenylethyl benzodithioate (PEDB) is the premier dithiobenzoate RAFT agent for high-temperature polymerizations (>100°C) where cumyl dithiobenzoate (CDB) thermally decomposes. It remains stable at 120°C without eliminating dithiobenzoic acid, ensuring constant CTA concentration throughout the reaction. Its balanced R-group provides exceptional control over methacrylate, acrylate, and styrene systems, yielding polymers with PDI values below 1.1. The pronounced inhibition period during methyl acrylate polymerization enables uniform chain initiation in seeded emulsion RAFT, while the rigorously validated Keq (31 L mol⁻¹ at 110°C) allows accurate PREDICI/Monte Carlo kinetic modeling for process scale-up. This ≥98% purity RAFT agent is essential for synthesizing telechelics, macromonomers, and block copolymers with reliable batch-to-batch consistency.

Molecular Formula C15H14S2
Molecular Weight 258.4 g/mol
CAS No. 37912-25-7
Cat. No. B1600327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylethyl benzodithioate
CAS37912-25-7
Molecular FormulaC15H14S2
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2
InChIInChI=1S/C15H14S2/c1-12(13-8-4-2-5-9-13)17-15(16)14-10-6-3-7-11-14/h2-12H,1H3
InChIKeyQEZSTBGQYFCJCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylethyl Benzodithioate (CAS 37912-25-7) for Controlled Radical Polymerization: A Procurement-Focused Baseline


1-Phenylethyl benzodithioate (also designated 1-phenylethyl dithiobenzoate, PEDB) is a thiocarbonylthio reversible addition–fragmentation chain‑transfer (RAFT) agent belonging to the dithiobenzoate ester family. Its R‑group (1‑phenylethyl) provides a balanced radical leaving group for methacrylate, acrylate, and styrene polymerizations, while the phenyl Z‑group activates the C=S bond for efficient chain transfer [1]. The compound has been empirically benchmarked against cumyl dithiobenzoate (CDB), benzyl dithiobenzoate (BDB), and 2‑cyanoprop‑2‑yl dithiobenzoate (CPDB) across multiple monomer classes, establishing a unique profile of thermal stability, inhibition behavior, and molecular‑weight control that directly informs CTA selection in both academic and industrial settings [2].

Why 1-Phenylethyl Benzodithioate Cannot Be Interchanged with Other Dithiobenzoate RAFT Agents Without Quantitative Justification


Dithiobenzoate RAFT agents share the S=C(Ph)S–R motif, yet the leaving‑group (R) structure dictates initialization kinetics, inhibition periods, and thermal robustness in a monomer‑specific manner. 1‑Phenylethyl benzodithioate exhibits a pronounced inhibition period during methyl acrylate polymerization that is absent in CPDB‑mediated systems; conversely, it provides narrower polydispersity indices (PDI) for certain acrylate formulations where CDB yields broader distributions [1]. At elevated temperatures (>100 °C), CDB undergoes rapid thermal decomposition whereas 1‑phenylethyl benzodithioate remains stable, making the latter the preferred choice for high‑temperature styrene or methacrylate polymerizations [2]. Simply substituting one dithiobenzoate for another without accounting for these kinetic and stability differences leads to loss of molecular‑weight control, batch‑to‑batch variability, and potential CTA degradation.

Head‑to‑Head Quantitative Differentiation of 1‑Phenylethyl Benzodithioate Against Closest Dithiobenzoate Analogs


Thermal Stability: 1‑Phenylethyl Benzodithioate Remains Intact at 120 °C Whereas Cumyl Dithiobenzoate Undergoes Rapid Decomposition

Thermogravimetric and isothermal heating studies demonstrate that cumyl dithiobenzoate degrades rapidly above 100 °C via reversible elimination of dithiobenzoic acid and α‑methylstyrene. In contrast, 1‑phenylethyl benzodithioate and benzyl dithiobenzoate show only very slight decomposition under identical conditions (120 °C) [1]. This stability difference is critical for polymerizations conducted at or above 100 °C, where CDB‑mediated systems would suffer from CTA loss and end‑group scrambling.

RAFT polymerization thermal stability dithiobenzoate decomposition

RAFT Equilibrium Constant: Keq = 31 ± 4 L mol⁻¹ at 110 °C Provides a Quantitative Benchmark for Kinetic Modeling

The reversible addition–fragmentation equilibrium constant (Keq) for the phenylethyl–1‑phenylethyl dithiobenzoate model system was experimentally determined via EPR spectroscopy as 31 ± 4 L mol⁻¹ at 110 °C [1]. This value quantifies the stability of the intermediate radical relative to the propagating radical and directly influences rate retardation. In contrast, CDB‑mediated systems typically exhibit larger Keq values (e.g., ~1.2 × 10² L mol⁻¹ for styrene at lower temperatures), leading to more pronounced retardation [2].

RAFT equilibrium constant EPR spectroscopy dithiobenzoate kinetics

Inhibition Period in Methyl Acrylate: 1‑Phenylethyl Benzodithioate Exhibits Pronounced Inhibition That Is Absent with 2‑Cyanoprop‑2‑yl Dithiobenzoate

In bulk methyl acrylate (MA) polymerization at 60 °C, 1‑phenylethyl benzodithioate (1‑PEDB) produces a pronounced inhibition period where no polymer is formed, whereas 2‑cyanoprop‑2‑yl dithiobenzoate (CPDB) shows considerably less inhibition under identical conditions [1]. Rate retardation at increasing CTA concentrations is comparable in magnitude for both agents, but the initialization behavior differs fundamentally: the phenylethyl leaving group generates a more stable pre‑equilibrium radical that fragments slowly, delaying propagation onset.

RAFT inhibition methyl acrylate leaving group effects

Polydispersity Index Control in n‑Hexyl Acrylate: PDI Maintained Below 1.1 with 1‑Phenylethyl‑Based CTA vs. Broader Distributions for COOH/Ester Dithiobenzoates

In the RAFT polymerization of n‑hexyl acrylate (HA), functionalized CTA derivatives based on the 1‑phenylethyl benzodithioate scaffold (specifically 2‑(2‑(tert‑butoxycarbonyl)ethylamino)‑2‑oxo‑1‑phenylethyl benzodithioate) achieved a linear increase of Mn with conversion while maintaining polydispersity indices (PDI) below 1.1, outperforming other COOH‑ and ester‑functionalized dithiobenzoates tested under identical conditions [1]. This represents tighter molecular‑weight control than the PDI range of 1.1–1.3 reported for CDB‑mediated styrene polymerizations at 120 °C or the PDI of ~1.14 obtained with CPDB in specific monomer systems [2].

PDI control telechelic polymers n-hexyl acrylate

End‑Group Functionalization for α,ω‑Telechelic Polymers: 1‑Phenylethyl Benzodithioate Scaffold Enables High‑Fidelity OH, COOH, and NH₂ Incorporation

Functionalized CTAs built on the 1‑phenylethyl benzodithioate core, specifically incorporating OH‑ and protected‑NH₂‑terminated R‑groups, have been demonstrated to produce well‑defined α,ω‑telechelic poly(n‑hexyl acrylate) with one specific chain‑end functionality (OH, COOH, or amine) and PDI < 1.1 [1]. Post‑polymerization reaction with functionalized azocompounds in a 5:1 ratio afforded α,ω‑homotelechelic and heterotelechelic polymers with confirmed chemical availability of end‑groups via reaction with methacrylic anhydride. In contrast, CPDB and CDB lack this modular functionalization capability, as their R‑groups (cyanopropyl and cumyl, respectively) are not readily derivatized without compromising CTA activity.

telechelic polymers end-group functionalization RAFT CTA design

Optimal Application Scenarios for 1‑Phenylethyl Benzodithioate Based on Quantitative Evidence


High‑Temperature (>100 °C) Styrene or Methacrylate RAFT Polymerization Requiring CTA Thermal Integrity

When polymerizations must be conducted above 100 °C—for example, to achieve higher propagation rates or to process high‑Tg polymers—cumyl dithiobenzoate (CDB) is unsuitable due to rapid thermal decomposition above 100 °C. 1‑Phenylethyl benzodithioate remains stable at 120 °C and does not eliminate dithiobenzoic acid, ensuring that the CTA concentration remains constant throughout the reaction [1]. This makes PEDB the CTA of choice for high‑temperature styrene bulk polymerizations or methacrylate solution polymerizations where thermal CTA degradation would otherwise compromise molecular‑weight control and end‑group fidelity.

Synthesis of α,ω‑Telechelic Acrylate Polymers with Defined OH, COOH, or NH₂ End‑Groups

The 1‑phenylethyl benzodithioate scaffold can be derivatized at the R‑group with OH‑, COOH‑, or protected‑NH₂‑terminated moieties without loss of CTA activity. In n‑hexyl acrylate RAFT polymerization, these functionalized CTAs deliver PDI values below 1.1 and linear Mn evolution with conversion, enabling the direct synthesis of well‑defined telechelic polymers. Subsequent post‑polymerization functionalization yields α,ω‑homotelechelic and heterotelechelic materials with confirmed end‑group reactivity [2]. This scenario is directly applicable to the production of macromonomers, crosslinkable block copolymers, and polymer‑drug conjugates.

Acrylate Block Copolymer Synthesis Where Uniform Chain Initiation is Critical (Seeded or Miniemulsion RAFT)

The pronounced inhibition period exhibited by 1‑phenylethyl benzodithioate during methyl acrylate polymerization—attributed to slow fragmentation of the initial intermediate radical—can be exploited to achieve uniform chain initiation in seeded emulsion or miniemulsion RAFT systems [3]. By ensuring that all chains initiate within a narrow time window, the CTA promotes homogeneous block formation in subsequent chain extensions. This property differentiates PEDB from CPDB, which shows considerably less inhibition and may lead to broader initiation profiles.

Kinetic Modeling and Mechanistic Studies Requiring a Well‑Characterized RAFT Equilibrium Constant

The RAFT equilibrium constant (Keq) of 31 ± 4 L mol⁻¹ at 110 °C for the phenylethyl–1‑phenylethyl dithiobenzoate model system has been rigorously determined by EPR spectroscopy [4]. This quantitatively validated parameter enables accurate PREDICI or Monte Carlo kinetic modeling of dithiobenzoate‑mediated polymerizations. For researchers developing process models or designing industrial RAFT processes, using a CTA with a known Keq reduces uncertainty in predicting rate retardation, molecular‑weight evolution, and optimal CTA:initiator ratios.

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